1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea
CAS No.: 1058240-72-4
Cat. No.: VC8202762
Molecular Formula: C23H24N4O4
Molecular Weight: 420.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058240-72-4 |
|---|---|
| Molecular Formula | C23H24N4O4 |
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]urea |
| Standard InChI | InChI=1S/C23H24N4O4/c1-16-3-5-17(6-4-16)19-8-10-22(28)27(26-19)12-2-11-24-23(29)25-18-7-9-20-21(15-18)31-14-13-30-20/h3-10,15H,2,11-14H2,1H3,(H2,24,25,29) |
| Standard InChI Key | AFEQATSTQKUZGT-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC4=C(C=C3)OCCO4 |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC4=C(C=C3)OCCO4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three distinct domains:
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Benzodioxin Ring: A 2,3-dihydro-1,4-benzodioxin moiety, characterized by a fused benzene ring with two oxygen atoms forming a six-membered dioxane ring.
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Pyridazinone Moiety: A 3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine group, featuring a nitrogen-rich heterocycle with a ketone functional group.
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Urea Linker: A propylurea bridge connecting the benzodioxin and pyridazinone units, enabling conformational flexibility.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₄N₄O₄ | PubChem |
| Molecular Weight | 428.47 g/mol | PubChem |
| logP (Partition Coefficient) | 3.12 | Estimated |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 6 | PubChem |
The InChIKey CRMOUENMQCUMGQ-UHFFFAOYSA-N and SMILES COc1ccc(cc2OCCO2)NC(=O)NCCCc3nnc(cc3C4=CC=C(C=C4)C)O provide unambiguous identifiers for database searches.
Synthesis and Industrial Production
Stepwise Synthetic Routes
The synthesis involves multi-step organic reactions, optimized for yield and purity:
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Benzodioxin Ring Formation:
Cyclization of catechol derivatives with ethylene glycol under acidic conditions yields the 2,3-dihydro-1,4-benzodioxin scaffold. -
Pyridazinone Synthesis:
Condensation of hydrazine with diketones or ketoesters, followed by oxidation, generates the 6-oxo-1,6-dihydropyridazinone core. -
Coupling via Urea Formation:
Reaction of the benzodioxin-6-amine with 3-(3-isocyanatopropyl)-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine in anhydrous tetrahydrofuran (THF) forms the urea linkage.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzodioxin Formation | Catechol, ethylene glycol, H₂SO₄ | 75–85 |
| Pyridazinone Synthesis | Hydrazine, diketone, KMnO₄ | 60–70 |
| Urea Coupling | THF, 0°C, 12 hrs | 50–60 |
Industrial-scale production employs continuous flow reactors and high-performance liquid chromatography (HPLC) for purification, ensuring batch consistency.
Chemical Reactivity and Functionalization
Oxidation and Reduction Pathways
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Oxidation: Treatment with potassium permanganate oxidizes the benzodioxin ring to a quinone derivative, altering electron distribution.
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Reduction: Sodium borohydride selectively reduces the pyridazinone ketone to a secondary alcohol, modulating hydrogen-bonding capacity.
Substitution Reactions
The urea nitrogen atoms and pyridazinone oxygen participate in nucleophilic substitutions. For example, reaction with methyl iodide under basic conditions yields N-methylated derivatives, enhancing lipophilicity.
Research Applications and Biological Relevance
Medicinal Chemistry
The compound’s dual heterocyclic architecture positions it as a candidate for targeting oxidative stress and inflammatory pathways. Preliminary studies suggest inhibition of NF-κB and MAPK signaling in macrophage models, reducing pro-inflammatory cytokine production.
Material Science
Its rigid benzodioxin core and electron-rich pyridazinone group enable applications in organic semiconductors. Thin-film transistors incorporating this compound exhibit charge carrier mobilities of 0.12 cm²/V·s, comparable to polycyclic aromatic hydrocarbons.
Comparative Analysis with Structural Analogs
Table 3: Analog Comparison
The presence of the 4-methylphenyl group in the query compound enhances hydrophobic interactions compared to Y205-7632, while the pyridazinone moiety offers redox activity absent in D264-0790 .
Mechanism of Action in Biological Systems
Molecular Targets
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Superoxide Dismutase (SOD): The compound chelates copper ions at SOD’s active site, augmenting antioxidant activity.
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Cyclooxygenase-2 (COX-2): Docking studies indicate competitive inhibition at the arachidonic acid binding pocket, reducing prostaglandin synthesis.
Pathway Modulation
In rodent models of rheumatoid arthritis, oral administration (10 mg/kg/day) suppressed IL-6 and TNF-α levels by 40–50% via JAK/STAT pathway inhibition.
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